REACTION_CXSMILES
|
CC(O)=O.C([N:12]1[CH2:19][CH:18]2[CH:14]([CH2:15][N:16]([C:20]3[N:25]=[C:24]([CH3:26])[CH:23]=[C:22]([CH3:27])[N:21]=3)[CH2:17]2)[CH2:13]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:27][C:22]1[CH:23]=[C:24]([CH3:26])[N:25]=[C:20]([N:16]2[CH2:17][CH:18]3[CH:14]([CH2:13][NH:12][CH2:19]3)[CH2:15]2)[N:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CN(CC2C1)C1=NC(=CC(=N1)C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
66.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. under 50 psi of H2(g) for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 4 L high pressure autoclave equipped with mechanical stirring, temperature probe
|
Type
|
TEMPERATURE
|
Details
|
heating jacket, and gas inlet
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was then concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C)N1CC2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |